A-987306

Inflammatory pain Thermal hyperalgesia Carrageenan model

Generic H4R antagonists exhibit unpredictable species-specific pharmacology that can confound preclinical translation. For instance, analogs like PF-2988403 display functional switching from antagonist to agonist between human and rodent receptors, leading to pro-inflammatory artifacts. A-987306 eliminates this variable. - Consistent antagonist at human, rat, and mouse H4R in FLIPR assays (Ki = 5.8 nM human, 3.4 nM rat) - Validated analgesic efficacy in rat carrageenan inflammatory pain model (ED50 = 42 μmol/kg, i.p.) - Oral bioavailability (F = 26%, t1/2 = 3.7 h) enables chronic dosing in long-term disease models

Molecular Formula C18H25N5O
Molecular Weight 327.4 g/mol
CAS No. 1082954-71-9
Cat. No. B560269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-987306
CAS1082954-71-9
Synonyms(±)-(7aR*,11aR*)-5,6,7a,8,9,10,11,11a-Octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin-2-amine
Molecular FormulaC18H25N5O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N
InChIInChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1
InChIKeyDJKJVWJQAVGLHJ-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-987306: High-Potency H4R Antagonist


A-987306 (CAS 1082954-71-9) is a highly potent and orally bioavailable histamine H4 receptor (H4R) antagonist belonging to the 2-aminopyrimidine chemical class [1]. It exhibits nanomolar binding affinity for human and rat H4 receptors (Ki = 5.8 nM and 3.4 nM, respectively) and demonstrates robust functional antagonism in cell-based assays [2]. A-987306 is a widely cited tool compound for elucidating H4R pharmacology in vivo, with documented efficacy in rodent models of inflammatory pain and peritonitis [3].

H4 receptor target engagement and pathway studies
Rodent inflammatory pain and peritonitis model research
Cross-species pharmacology studies (human, rat, mouse)

Why A-987306 Substitution Fails


Generic substitution among histamine H4 receptor antagonists is scientifically unsound due to significant inter-compound variability in selectivity, species-specific pharmacology, functional activity, and in vivo pharmacokinetic profiles [1]. While many compounds share a 2-aminopyrimidine scaffold, their behavior in functional assays and animal models diverges dramatically. For instance, the close analog PF-2988403 exhibits species-dependent functional switching, acting as a neutral antagonist at human H4R but a partial to full agonist at rat H4R, leading to pro-inflammatory rather than anti-inflammatory effects in vivo [2]. In contrast, A-987306 functions as a consistent antagonist across human, rat, and mouse H4 receptors in FLIPR assays, providing predictable, translatable pharmacology that is essential for reproducible scientific studies [3].

Species-dependent functional switching
Analog PF-2988403 may exhibit agonist rather than antagonist activity at rat H4R, potentially confounding rodent model interpretation.
Undefined oral PK in alternatives
Many H4 antagonists lack reported oral bioavailability data, making chronic oral dosing study design uncertain.

A-987306 Technical Evidence


In Vivo Analgesic Potency vs. JNJ-7777120

In the rat post-carrageenan thermal hyperalgesia model, A-987306 demonstrates a quantified dose-response relationship for blocking pain, with an ED50 of 42 μmol/kg (i.p.) [1]. This contrasts with the standard H4 antagonist JNJ-7777120 (Ki = 4.5 nM), which has been reported to lack significant analgesic efficacy in the same pain model. The carrageenan model of inflammatory pain is a stringent in vivo test that assesses the compound's ability to modulate a complex, physiologically relevant endpoint that integrates receptor occupancy, downstream signaling, and target engagement in inflamed tissue [2].

In Vivo Pain Model
Cross-study comparable
A-987306 ED50 42 μmol/kg (i.p.) vs. JNJ-7777120 no significant endpoint response
Supports model-response endpoint context for pain research
Rat post-carrageenan thermal hyperalgesia model
Inflammatory pain Thermal hyperalgesia Carrageenan model

Cross-Species Antagonism vs. PF-2988403

A-987306 demonstrates potent functional antagonism in cell-based FLIPR assays at human, rat, and mouse H4 receptors with Kb values ranging from 5-10 nM [1]. In contrast, the analog PF-2988403 exhibits a concerning species-dependent functional switch, acting as a neutral antagonist at human H4R but as a partial to full agonist at rat H4R, producing pro-inflammatory rather than anti-inflammatory effects in rat models [2]. This difference is critical for researchers planning to translate findings from rodent models to human biology, as agonist activity in one species can confound interpretation and lead to contradictory in vivo outcomes.

Species Pharmacology
Head-to-head
A-987306 antagonist (Kb 5–10 nM) vs. PF-2988403 agonist at rat H4R
Consistent antagonist profile may support cross-species interpretation
FLIPR calcium mobilization assay
Species pharmacology Functional selectivity FLIPR assay

Oral Bioavailability Profile

A-987306 is characterized as orally bioavailable, with a reported Cmax of 0.30 μM, Tmax of 1.5 h, half-life of 3.7 h, and an oral bioavailability (Fpo/iv) of 26% in mice . This oral availability is a quantifiable advantage over many high-potency H4 antagonists that require parenteral administration for in vivo studies, thereby simplifying dosing regimens and reducing animal stress. While the oral bioavailability is moderate, it is sufficient for oral dosing protocols, and the compound's high potency (low nanomolar Ki) compensates by achieving effective plasma concentrations.

Oral PK Profile
Data to verify
Cmax 0.30 μM, Tmax 1.5 h, t1/2 3.7 h, Fpo/iv 26% (mice)
Supports oral dosing research design
Mice, 10 mg/kg p.o.; source data not cited
Oral bioavailability Pharmacokinetics Drug-like properties

Human H4R Binding Affinity vs. A-940894

In competitive radioligand binding assays, A-987306 exhibits a human H4 receptor Ki of 5.8 nM, which is 12-fold lower (more potent) than the 71 nM Ki reported for the related Abbott compound A-940894 [1]. Both compounds share a 2-aminopyrimidine core and were developed by the same research group, making this a direct and relevant comparison of affinity within a closely related chemical series. The higher affinity of A-987306 translates to a greater receptor occupancy at a given dose, which may contribute to its robust in vivo efficacy.

Binding Affinity
Head-to-head
A-987306 Ki 5.8 nM vs. A-940894 Ki 71 nM (~12-fold difference)
Higher reported binding affinity may support target occupancy studies
Radioligand binding assay, human H4R
Receptor binding Affinity Selectivity

Selectivity vs. H1, H2, H3 Receptors

A-987306 demonstrates a well-characterized selectivity profile over other histamine receptor subtypes, with 162-fold, 620-fold, and >1600-fold selectivity over human H3, H1, and H2 receptors, respectively, in cell-based Ca2+-flux functional assays (FLIPR) . This level of selectivity is comparable to the benchmark H4 antagonist JNJ-7777120, which exhibits >1000-fold selectivity over H1-3 receptors . The defined selectivity profile ensures that observed biological effects in complex systems can be confidently attributed to H4 receptor antagonism rather than off-target activity at other histamine receptor subtypes.

Subtype Selectivity
Class-level inference
H3: 162-fold, H1: 620-fold, H2: >1600-fold over H4R
Reported selectivity profile aids H4R-specific interpretation
Cell-based FLIPR functional assays
Selectivity Off-target Histamine receptors

A-987306 Research Applications


Inflammatory Pain Models

A-987306 is the preferred tool compound for investigating the role of histamine H4 receptors in inflammatory pain. Its validated analgesic effect in the rat carrageenan model (ED50 = 42 μmol/kg, i.p.) [1] provides a reliable quantitative endpoint for dose-response studies, target engagement assessments, and preclinical pain research. This is a key differentiator, as other commonly used H4 antagonists lack demonstrated efficacy in this model.

Cross-Species Translational Pharmacology

For research programs that rely on rodent models to predict human pharmacology, A-987306 offers a critical advantage: consistent functional antagonism at human, rat, and mouse H4 receptors [1]. Unlike PF-2988403, which exhibits species-dependent agonist/antagonist switching [2], A-987306 eliminates the confounding variable of functional selectivity, ensuring that in vivo observations are directly relevant to the target's intended pharmacological action in humans.

Oral Dosing for Chronic Inflammation

A-987306's oral bioavailability (F = 26% in mice, with a half-life of 3.7 h) makes it suitable for repeated or chronic dosing studies where parenteral injection is impractical or adds experimental stress. This is a practical advantage for long-term models of inflammatory disease, such as colitis or atopic dermatitis, where maintaining consistent drug exposure is critical for observing disease modification.

High Target Occupancy Research

The high binding affinity of A-987306 for human H4R (Ki = 5.8 nM) [1] ensures robust receptor occupancy in both in vitro and in vivo systems. Compared to the lower-affinity analog A-940894 (Ki = 71 nM) [3], A-987306 is more suitable for experiments where maximal target inhibition is needed to establish pharmacological proof-of-concept or to probe downstream signaling pathways with confidence.

Application
Selection Property
Validation Focus
Inflammatory pain model studies
Reported in vivo pain-model response
Dose-response endpoint review
Cross-species pharmacology
Consistent antagonist profile across species
Functional selectivity assessment
Chronic oral dosing studies
Oral exposure and PK profile
Exposure-model validation
High target occupancy research
Binding affinity for human H4R
Receptor occupancy and pathway analysis

Technical Documentation Hub

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35 linked technical documents
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